molecular formula C25H42O4 B1241071 26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one

26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one

Cat. No.: B1241071
M. Wt: 406.6 g/mol
InChI Key: XZKHOQXQDMYABL-BCWNTCASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26,27-dinor-3,6,12-trihydroxy-5-cholestan-24-one is a bile acid.

Scientific Research Applications

  • Bile Alcohol Biosynthesis and Structural Studies : This compound is studied in the context of bile alcohol biosynthesis. For instance, Une et al. (2000) explored the structure and biosynthesis of principal bile alcohols in human urine, focusing on stereochemistry and the conversion processes involving similar compounds. They suggest that the compound could be a part of the metabolic pathway leading to specific bile alcohols (Une et al., 2000).

  • Chemical Synthesis for Biological Studies : Research by Kurosawa et al. (2001) and Dayal et al. (1978) involved the chemical synthesis of similar compounds for studying bile acid biosynthesis and the beta-oxidation process. These studies are crucial for understanding how such compounds are synthesized and metabolized in the body (Kurosawa et al., 2001), (Dayal et al., 1978).

  • Metabolic Studies in Various Conditions : The compound's metabolism and its variants have been studied in different biological conditions. For instance, research by Dayal et al. (1978) and Mui et al. (1975) investigated the metabolism and hydroxylation processes of similar compounds, contributing to our understanding of cholesterol and bile acid metabolism (Dayal et al., 1978), (Mui et al., 1975).

  • Role in Cholesterol Conversion and Disease States : Studies have also focused on the role of such compounds in converting cholesterol into bile acids and their presence in certain diseases. For instance, Hanson's study on the formation and metabolism of similar compounds in humans highlights their role in the natural biosynthesis of bile acids from cholesterol (Hanson, 1971).

Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

(5R)-5-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one

InChI

InChI=1S/C25H42O4/c1-14(5-6-15(2)26)18-7-8-19-23-20(13-22(29)25(18,19)4)24(3)10-9-17(27)11-16(24)12-21(23)28/h14,16-23,27-29H,5-13H2,1-4H3/t14-,16+,17-,18-,19+,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

XZKHOQXQDMYABL-BCWNTCASSA-N

Isomeric SMILES

C[C@H](CCC(=O)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one
Reactant of Route 2
26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one
Reactant of Route 3
26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one
Reactant of Route 4
26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one
Reactant of Route 5
26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one
Reactant of Route 6
26,27-Dinor-3alpha,6alpha,12alpha-trihydroxy-5beta-cholestan-24-one

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